4-(Trifluoromethyl)pyridine-2-carboxylic acid
Overview
Description
4-(Trifluoromethyl)pyridine-2-carboxylic acid is an organic compound with the molecular formula C7H4F3NO2. It is a derivative of pyridine, where a trifluoromethyl group is attached to the fourth position and a carboxylic acid group is attached to the second position of the pyridine ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
It is known that the compound can be used to prepare pyridine carboxamides as palm site inhibitors of the hcv ns5b polymerase .
Mode of Action
It has been suggested that complexes of this compound bind to ct-dna through an intercalation mode . This binding process is spontaneous and involves hydrogen bonding and van der Waals forces .
Biochemical Pathways
It is known that the compound can be used to synthesize inhibitors for the hcv ns5b polymerase , suggesting that it may affect the replication of the Hepatitis C virus.
Result of Action
It is known that the compound can be used to synthesize inhibitors for the hcv ns5b polymerase , suggesting that it may have antiviral effects against the Hepatitis C virus.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)pyridine-2-carboxylic acid typically involves the trifluoromethylation of pyridine derivatives. One common method is the reaction of 2,6-dichloro-4-trifluoromethylpyridine with palladium on carbon (Pd/C) as a catalyst in the presence of sodium acetate and ethanol. The reaction is carried out under a hydrogen atmosphere at room temperature for several hours .
Industrial Production Methods: Industrial production of this compound often employs high-temperature vapor-phase reactions. For instance, simultaneous vapor-phase chlorination/fluorination at temperatures above 300°C using transition metal-based catalysts like iron fluoride is a well-known approach .
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as organolithium or Grignard reagents are employed for substitution reactions.
Major Products: The major products formed from these reactions include pyridine N-oxides, alcohols, aldehydes, and various substituted pyridine derivatives .
Scientific Research Applications
4-(Trifluoromethyl)pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Biology: The compound is utilized in the development of inhibitors for biological targets, such as enzymes and receptors.
Comparison with Similar Compounds
- 5-(Trifluoromethyl)pyridine-2-carboxylic acid
- 2-(Trifluoromethyl)pyridine-4-carboxylic acid
- 4-(Trifluoromethyl)nicotinic acid
Comparison: 4-(Trifluoromethyl)pyridine-2-carboxylic acid is unique due to the specific positioning of the trifluoromethyl and carboxylic acid groups on the pyridine ring. This unique structure imparts distinct chemical properties, such as increased acidity and enhanced reactivity, compared to its isomers and other similar compounds .
Properties
IUPAC Name |
4-(trifluoromethyl)pyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-7(9,10)4-1-2-11-5(3-4)6(12)13/h1-3H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRWTROIQXSSOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20476006 | |
Record name | 4-(Trifluoromethyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20476006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
588702-62-9 | |
Record name | 4-(Trifluoromethyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20476006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Trifluoromethyl)pyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural insights about 4-(Trifluoromethyl)pyridine-2-carboxylic acid can be derived from the research?
A1: The research primarily focuses on the structural characterization of this compound and its copper(II) complex. [, ] While the exact molecular formula and weight aren't explicitly provided, the studies utilize spectroscopic techniques like DFT calculations and single-crystal X-ray diffraction to analyze the compound's structure. [, ] These methods provide valuable information about bond lengths, angles, and overall molecular geometry.
Q2: How do computational chemistry approaches contribute to understanding this compound?
A2: Both studies leverage computational chemistry to gain deeper insights into the compound. [, ] Specifically, they employ DFT calculations, a powerful tool to predict molecular properties. [, ] These calculations can offer information about the molecule's electronic structure, energy levels, and potential reactivity. Such data are crucial for understanding its interactions and behavior in various chemical environments.
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